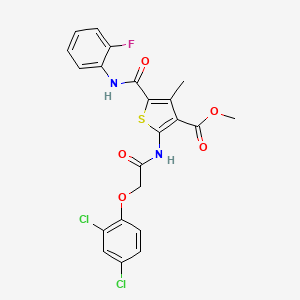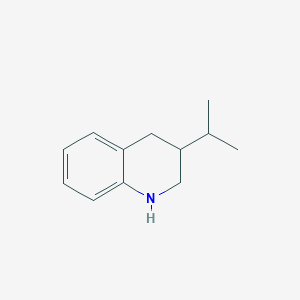
L-Ornithine Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ornithine Dimer is a compound derived from L-ornithine, a non-proteinogenic amino acid L-ornithine plays a crucial role in the urea cycle, which helps detoxify ammonia in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ornithine Dimer can be synthesized using L-ornithine as a raw material. One common method involves a condensation reaction under specific conditions . The preparation of L-ornithine salts, such as L-ornithine hydrochloride, involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and then adjusting the pH with sulfuric acid .
Industrial Production Methods
Industrial production of L-ornithine often employs microbial fermentation using strains like Corynebacterium glutamicum. This method is eco-friendly and sustainable, addressing environmental concerns . The process involves metabolic engineering to enhance the production yield and reduce by-product formation.
Chemical Reactions Analysis
Types of Reactions
L-Ornithine Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, in anaerobic oxidative degradation, L-ornithine can be converted into acetate, alanine, and ammonia through a series of enzymatic reactions .
Common Reagents and Conditions
Common reagents used in these reactions include adenosylcobalamine, pyridoxal phosphate, and NAD+ or NADP+ . The conditions often involve specific enzymes like ornithine racemase and diaminopentanoate dehydrogenase.
Major Products Formed
The major products formed from these reactions include putrescine, acetate, alanine, and ammonia . These products are significant in various biochemical pathways and industrial applications.
Scientific Research Applications
L-Ornithine Dimer has a wide range of applications in scientific research:
Biology: Plays a role in the urea cycle and ammonia detoxification, which is crucial for liver function.
Medicine: Used in the treatment of liver diseases, such as hepatic encephalopathy, by lowering ammonia levels.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and surfactants.
Mechanism of Action
L-Ornithine Dimer exerts its effects through several mechanisms:
Ammonia Detoxification: It helps in the conversion of ammonia to urea and glutamine via the enzyme glutamine synthetase.
Hepatoprotection: Enhances the synthesis of antioxidants like glutathione, which protects the liver from oxidative stress.
Neurotransmitter Regulation: Conversion of ornithine to gamma-aminobutyric acid (GABA) via the ornithine aminotransferase pathway, which has sedative effects on brain metabolism.
Comparison with Similar Compounds
L-Ornithine Dimer can be compared with other similar compounds such as L-arginine, L-citrulline, and L-ornithine-L-aspartate:
L-Arginine: A precursor in the biosynthesis of nitric oxide, which plays a role in vasodilation and immune response.
L-Citrulline: An intermediate in the urea cycle, involved in nitric oxide production and ammonia detoxification.
L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy, combining the effects of both L-ornithine and L-aspartate.
This compound is unique due to its specific applications in chemical synthesis and its role in enhancing liver function and ammonia detoxification.
Properties
Molecular Formula |
C10H22N4O3 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-amino-5-(2,5-diaminopentanoylamino)pentanoic acid |
InChI |
InChI=1S/C10H22N4O3/c11-5-1-3-7(12)9(15)14-6-2-4-8(13)10(16)17/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17) |
InChI Key |
MCMLHDBHZRLOED-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)NCCCC(C(=O)O)N)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


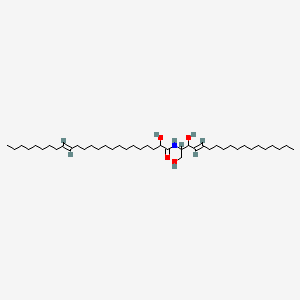
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)

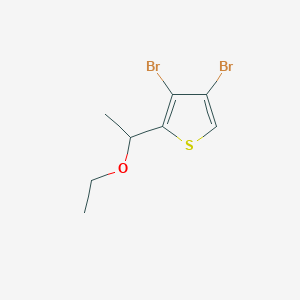

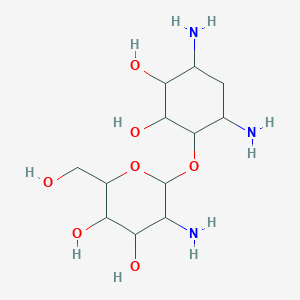
![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
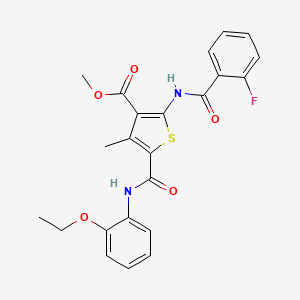

(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)
